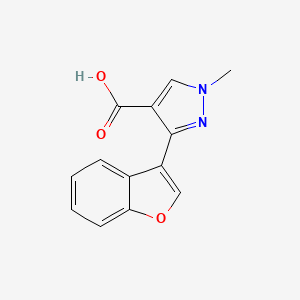
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown inhibitory potency against various cancer cell lines .
Mode of Action
Benzofuran derivatives have been reported to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that these compounds may interact with their targets, leading to inhibition of cell growth and proliferation.
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran compounds have been reported to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that these compounds may have significant molecular and cellular effects.
Biological Activity
3-(1-Benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
The molecular formula for this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole carboxylic acids under controlled conditions. The detailed synthetic pathways may vary, but common methods include cyclization reactions and condensation processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
These results indicate that this compound exhibits potent activity against multiple cancer types, suggesting its potential as a lead compound for further drug development.
The mechanisms underlying the anticancer activity of this compound may involve the inhibition of key signaling pathways and enzymes critical for cancer cell proliferation and survival. For example, studies have shown that related pyrazole compounds can inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazole derivatives. Modifications to the benzofuran moiety and variations in substituents on the pyrazole ring can significantly impact potency and selectivity against cancer cells.
Example SAR Findings
Research indicates that introducing methoxy groups at specific positions on the benzofuran ring enhances antiproliferative activity compared to unsubstituted analogs .
Study 1: Cytotoxicity Evaluation
A study evaluating various benzofuran analogs including this compound demonstrated increased cytotoxicity against A549 and MCF7 cells compared to traditional chemotherapeutics. The study utilized MTT assays to determine cell viability post-treatment.
Study 2: In Vivo Studies
In vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest favorable absorption and distribution characteristics, although further studies are warranted to confirm these findings in animal models.
Properties
IUPAC Name |
3-(1-benzofuran-3-yl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-15-6-9(13(16)17)12(14-15)10-7-18-11-5-3-2-4-8(10)11/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUQORIIBPJVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=COC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















